molecular formula C14H32N4 B3056097 1,5,10,14-Tetraazacyclooctadecane CAS No. 68966-28-9

1,5,10,14-Tetraazacyclooctadecane

Cat. No.: B3056097
CAS No.: 68966-28-9
M. Wt: 256.43 g/mol
InChI Key: SFKKKOMLVZVAJW-UHFFFAOYSA-N
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Description

1,5,10,14-Tetraazacyclooctadecane is a macrocyclic compound with the molecular formula C14H32N4. It is a member of the azamacrocycle family, which are known for their ability to form stable complexes with metal ions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,10,14-Tetraazacyclooctadecane typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of a linear tetraamine with a dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,5,10,14-Tetraazacyclooctadecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the macrocycle act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,5,10,14-Tetraazacyclooctadecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of enzyme mimetics and as a scaffold for the development of biomimetic catalysts.

    Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent in radiopharmaceuticals.

    Industry: Utilized in the development of sensors and separation technologies due to its ability to selectively bind metal ions.

Mechanism of Action

The mechanism by which 1,5,10,14-Tetraazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to medical imaging.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Another azamacrocycle with a smaller ring size, known for its use in MRI contrast agents.

    1,4,8,11-Tetraazacyclotetradecane: Similar in structure but with a different ring size, used in coordination chemistry and catalysis.

Uniqueness

1,5,10,14-Tetraazacyclooctadecane is unique due to its larger ring size, which allows for the formation of more stable complexes with larger metal ions. This property makes it particularly useful in applications requiring high stability and selectivity.

Properties

IUPAC Name

1,5,10,14-tetrazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKKOMLVZVAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCCNCCCCNCCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476918
Record name 1,5,10,14-Tetraazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68966-28-9
Record name 1,5,10,14-Tetraazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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